molecular formula C21H22N2O4 B2380719 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid CAS No. 2138243-70-4

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid

Cat. No.: B2380719
CAS No.: 2138243-70-4
M. Wt: 366.417
InChI Key: CLYNQYDAXKGCGP-UHFFFAOYSA-N
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Description

This compound belongs to the class of Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivatives, widely used in peptide synthesis. The structure features a pyrrolidine ring (5-membered nitrogen-containing cycle) with an Fmoc group at the 1-position and an amino-linked acetic acid moiety at the 3-position. Its molecular formula is inferred as C₂₁H₂₁N₂O₄ (based on analogs in ), with a molecular weight of ~351–353 g/mol. The Fmoc group enables temporary protection of the amino group during solid-phase peptide synthesis (SPPS), while the acetic acid moiety facilitates conjugation or further functionalization .

Properties

IUPAC Name

2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-20(25)11-22-14-9-10-23(12-14)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYNQYDAXKGCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid typically involves the protection of the amino group of pyrrolidine with the Fmoc groupThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. This may include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically results in the removal of the Fmoc group, exposing the free amine .

Scientific Research Applications

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected using piperidine, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Substituent Position Molecular Weight (g/mol) Key Feature Application Reference
Target Compound Pyrrolidine 3-amino ~353 Amino linkage for conjugation Peptide synthesis
(R)-2-(1-Fmoc-pyrrolidin-2-yl)acetic Acid Pyrrolidine 2-acetic acid 351.4 R-configuration for stereoselectivity Chiral intermediate
2-(1-Fmoc-piperazin-1-yl)acetic Acid Piperazine 1-yl 380.4 Improved solubility Polar solvent-compatible SPPS
2-(3-Fmoc-azetidin-3-yl)oxyacetic Acid Azetidine 3-oxy 367.4 High reactivity Labile protecting groups
2-Fmoc-pyrrolopyridine-propanoic Acid Pyrrolopyridine 3-propanoic acid 427.45 UV-active aromatic system Analytical chemistry

Key Findings

Structural Flexibility: Substitution at the 3-position (amino vs. oxy, acetic acid vs. propanoic acid) dictates hydrogen-bonding capacity and solubility .

Ring Size Impact : Pyrrolidine (5-membered) balances stability and reactivity, whereas azetidine (4-membered) and piperidine (6-membered) alter strain and solubility .

Chirality : Enantiopure variants (e.g., R-configuration in ) are critical for biological activity, while diastereomers () broaden synthetic utility .

Safety Profiles : Azetidine derivatives () show higher acute toxicity (H302, H315) compared to pyrrolidine analogs, emphasizing the need for structural optimization .

Biological Activity

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid, commonly referred to as Fmoc-pyrrolidine-acetic acid, is a compound of significant interest in medicinal chemistry and pharmaceutical research. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyrrolidine moiety, lends itself to various biological activities. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H23NO4, with a molecular weight of 355.38 g/mol. The compound features a pyrrolidine ring that is crucial for its biological interactions.

PropertyValue
Molecular FormulaC21H23NO4
Molecular Weight355.38 g/mol
IUPAC NameThis compound
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The Fmoc group enhances stability during chemical reactions, while the pyrrolidine moiety facilitates binding through non-covalent interactions such as hydrogen bonding and hydrophobic effects. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, targeting the InhA enzyme involved in fatty acid biosynthesis .
  • Anti-inflammatory Effects : Studies suggest that certain derivatives may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, which could be beneficial in drug design aimed at specific diseases.

Case Study 1: Inhibition of Mycobacterium tuberculosis

A series of compounds derived from pyrrolidine frameworks were synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis. Among these, derivatives resembling the structure of this compound displayed significant inhibitory activity against the InhA enzyme, suggesting potential for development as anti-tuberculosis agents .

Case Study 2: Anti-inflammatory Activity

In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokine production in macrophages. This suggests that modifications to the pyrrolidine ring can enhance anti-inflammatory properties, making these compounds candidates for treating inflammatory diseases .

Research Findings

Recent studies have focused on structure–activity relationships (SAR) to optimize the biological efficacy of compounds based on the Fmoc-pyrrolidine framework. Key findings include:

  • Compounds with additional functional groups on the pyrrolidine ring exhibited enhanced binding affinity to target enzymes.
  • The presence of electron-withdrawing groups increased the inhibitory potency against certain enzymes involved in metabolic pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid, and what parameters are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves sequential protection-deprotection strategies. The pyrrolidine ring is first functionalized, followed by Fmoc protection of the amine group using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate). The acetic acid moiety is introduced via coupling reactions, such as carbodiimide-mediated activation. Critical parameters include:

  • Solvent choice : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
  • Temperature : Room temperature for Fmoc protection to minimize side reactions .
  • Purification : Reverse-phase HPLC or flash chromatography to isolate the product from unreacted intermediates .

Q. How can researchers validate the structural integrity and chiral purity of this compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the Fmoc group (characteristic aromatic protons at 7.2–7.8 ppm) and pyrrolidine backbone (δ 1.8–2.5 ppm for methylene groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ ion for C₂₀H₂₂N₂O₄: 367.16) .
  • Chiral HPLC : To assess enantiomeric excess (>98% purity is typical for peptide-grade reagents) .

Advanced Research Questions

Q. What strategies mitigate racemization during the coupling of this Fmoc-protected derivative in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Racemization occurs via base-induced enolization. Mitigation approaches include:

  • Coupling Reagents : Use of Oxyma Pure or HOBt instead of HATU, which reduce base requirements .
  • Temperature Control : Reactions performed at 0–4°C slow down enolization kinetics .
  • Low-Base Conditions : Minimize DIEA (N,N-diisopropylethylamine) concentration during activation .
    • Data Contradiction Note : Some protocols report higher yields with HATU at room temperature, but this risks racemization. Optimization via kinetic studies is recommended .

Q. How does the pyrrolidine ring’s conformation influence the compound’s reactivity compared to linear Fmoc-protected amino acids?

  • Methodological Answer : The pyrrolidine ring imposes steric constraints that:

  • Reduce Reactivity : Slower coupling kinetics due to hindered access to the α-amine .
  • Enhance Stability : Resistance to diketopiperazine formation during prolonged synthesis .
    • Comparative Data : Linear analogs (e.g., Fmoc-alanine) show 20–30% faster coupling rates in DMF, but pyrrolidine derivatives exhibit superior β-sheet disruption in peptide aggregates .

Troubleshooting Synthesis Challenges

Q. Why might yields drop during the Fmoc protection step, and how can this be resolved?

  • Methodological Answer : Low yields often stem from:

  • Moisture Sensitivity : Fmoc-Cl hydrolyzes in aqueous conditions. Use anhydrous solvents and molecular sieves .
  • Incomplete Activation : Ensure stoichiometric excess of Fmoc-Cl (1.2–1.5 eq) and monitor pH (8–9) .

Q. How to address solubility issues during purification?

  • Methodological Answer :

  • Co-Solvents : Add 5–10% isopropanol to DCM to improve solubility .
  • Ion-Pairing Agents : Use 0.1% TFA in HPLC mobile phases for acidic conditions .

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